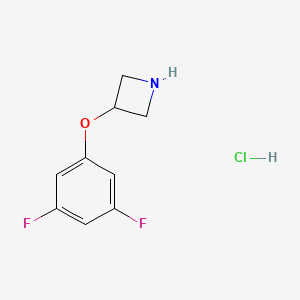

3-(3,5-Difluoro-phenoxy)-azetidine hydrochloride

Description

Properties

IUPAC Name |

3-(3,5-difluorophenoxy)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO.ClH/c10-6-1-7(11)3-8(2-6)13-9-4-12-5-9;/h1-3,9,12H,4-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYZARWVJCDJAHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC(=CC(=C2)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure and Synthesis of 3-(3,5-Difluoro-phenoxy)-azetidine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the molecular structure and a detailed synthetic pathway for 3-(3,5-difluoro-phenoxy)-azetidine hydrochloride, a significant heterocyclic building block in contemporary medicinal chemistry. The azetidine scaffold is a privileged motif in drug discovery, known for imparting favorable physicochemical properties to bioactive molecules.[1] This document delineates a robust, two-stage synthetic strategy commencing with the N-protection of a suitable azetidine precursor, followed by a nucleophilic aromatic substitution, and culminating in deprotection and salt formation. We will explore the mechanistic underpinnings of the key Williamson ether synthesis and the acidic cleavage of the tert-butyloxycarbonyl (Boc) protecting group. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and a practical, step-by-step experimental protocol.

Introduction: The Significance of the Azetidine Moiety

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial components in the design of novel therapeutics. Their inherent ring strain and three-dimensional structure offer a unique conformational rigidity that can enhance binding affinity to biological targets and improve pharmacokinetic profiles. The incorporation of an azetidine ring can lead to increased metabolic stability, improved solubility, and reduced off-target effects. Consequently, azetidine derivatives are found in a range of biologically active compounds, including enzyme inhibitors and receptor modulators. The subject of this guide, 3-(3,5-difluoro-phenoxy)-azetidine hydrochloride, combines the advantageous properties of the azetidine core with a difluorinated phenyl ring, a common strategy to modulate electronic properties and enhance metabolic stability.

Molecular Structure and Properties

The chemical structure of 3-(3,5-difluoro-phenoxy)-azetidine hydrochloride is characterized by a central azetidine ring substituted at the 3-position with a 3,5-difluorophenoxy group. The hydrochloride salt form enhances the compound's stability and aqueous solubility.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀ClF₂NO | Inferred from structure |

| Molecular Weight | 221.63 g/mol | Inferred from structure |

| Appearance | White to off-white solid | General observation for similar compounds |

| Solubility | Soluble in water and polar organic solvents | General property of hydrochloride salts |

Structural Elucidation: The definitive structure of 3-(3,5-difluoro-phenoxy)-azetidine hydrochloride would be confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the azetidine ring protons, typically in the range of 3.5-4.5 ppm, and aromatic protons of the difluorophenoxy group between 6.5 and 7.5 ppm. The proton on the nitrogen atom would likely appear as a broad singlet at a higher chemical shift due to the acidic proton of the hydrochloride salt.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the azetidine ring carbons, the carbon atom bearing the ether linkage, and the aromatic carbons of the difluorophenyl ring. The carbon atoms attached to fluorine will exhibit characteristic splitting patterns.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition of the molecule.

Synthetic Strategy: A Two-Stage Approach

The synthesis of 3-(3,5-difluoro-phenoxy)-azetidine hydrochloride is most effectively achieved through a two-stage process. This strategy involves the initial protection of the azetidine nitrogen to prevent side reactions, followed by the formation of the crucial ether linkage, and finally, deprotection and conversion to the hydrochloride salt.

Caption: Synthetic workflow for 3-(3,5-Difluoro-phenoxy)-azetidine hydrochloride.

Stage 1: Protection of the Azetidine Nitrogen

The secondary amine of the azetidine ring is a nucleophilic and basic site that can interfere with the subsequent etherification step. To ensure a clean reaction, it is essential to protect this nitrogen atom. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of the Williamson ether synthesis and its facile removal under acidic conditions.

The protection is typically achieved by reacting azetidin-3-ol with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a mild base, such as sodium bicarbonate or triethylamine, in a suitable solvent like dichloromethane (DCM) or a mixture of ethyl acetate and water.[2]

Stage 2: Williamson Ether Synthesis

The core of the synthesis is the formation of the aryl ether linkage via a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of N-Boc-azetidin-3-ol to form an alkoxide, which then acts as a nucleophile to displace a suitable leaving group on an aromatic ring. In this case, the reaction is adapted for the coupling of a phenol.

The hydroxyl group of N-Boc-azetidin-3-ol is deprotonated using a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like tetrahydrofuran (THF). The resulting alkoxide then reacts with 3,5-difluorophenol. While the classical Williamson synthesis involves an alkyl halide, this variation with a phenol proceeds under similar principles of nucleophilic substitution.

Stage 3: Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the Boc protecting group and the concurrent formation of the hydrochloride salt. This is typically achieved by treating the N-Boc protected intermediate with a strong acid. A solution of hydrogen chloride (HCl) in an organic solvent, such as 1,4-dioxane or diethyl ether, is commonly used.[3] This method effectively cleaves the Boc group, releasing carbon dioxide and isobutylene, and protonates the azetidine nitrogen to yield the desired hydrochloride salt, which often precipitates from the reaction mixture and can be isolated by filtration.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of 3-(3,5-difluoro-phenoxy)-azetidine hydrochloride. This protocol is based on established chemical principles and procedures for analogous transformations.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight |

| Azetidin-3-ol hydrochloride | 18621-18-6 | 109.55 |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 24424-99-5 | 218.25 |

| Sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 |

| 3,5-Difluorophenol | 372-38-3 | 130.09 |

| Sodium hydride (NaH), 60% dispersion in mineral oil | 7646-69-7 | 24.00 |

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 |

| Hydrogen chloride solution, 4.0 M in 1,4-dioxane | 7647-01-0 | 36.46 |

| Dichloromethane (DCM) | 75-09-2 | 84.93 |

| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 |

| Diethyl ether | 60-29-7 | 74.12 |

Step-by-Step Procedure

Stage 1: Synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate (N-Boc-azetidin-3-ol)

-

To a stirred solution of azetidin-3-ol hydrochloride (1.0 eq.) in a mixture of dichloromethane (DCM) and water (1:1, v/v) at 0 °C, add sodium bicarbonate (2.5 eq.) portion-wise.

-

To this suspension, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) in DCM dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford tert-butyl 3-hydroxyazetidine-1-carboxylate as a crude product, which can be used in the next step without further purification.

Stage 2: Synthesis of tert-butyl 3-(3,5-difluorophenoxy)azetidine-1-carboxylate

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq.) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

-

Add a solution of 3,5-difluorophenol (1.2 eq.) in anhydrous THF dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl 3-(3,5-difluorophenoxy)azetidine-1-carboxylate.

Stage 3: Synthesis of 3-(3,5-Difluoro-phenoxy)-azetidine hydrochloride

-

Dissolve the purified tert-butyl 3-(3,5-difluorophenoxy)azetidine-1-carboxylate (1.0 eq.) in a minimal amount of ethyl acetate.

-

To this solution, add a 4.0 M solution of HCl in 1,4-dioxane (5.0 eq.) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours. A white precipitate should form.

-

Monitor the deprotection by TLC.

-

Upon completion, collect the precipitate by filtration.

-

Wash the solid with cold diethyl ether to remove any non-polar impurities.

-

Dry the solid under vacuum to obtain 3-(3,5-difluoro-phenoxy)-azetidine hydrochloride as a white to off-white solid.

Conclusion

This technical guide has detailed a reliable and efficient synthetic route to 3-(3,5-difluoro-phenoxy)-azetidine hydrochloride, a valuable building block for drug discovery and development. The described three-stage process, involving N-Boc protection, Williamson ether synthesis, and subsequent deprotection/salt formation, represents a robust and scalable method for accessing this important scaffold. The principles and experimental details provided herein are intended to serve as a valuable resource for synthetic chemists in the pharmaceutical and related industries.

References

- CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google P

- Experimental procedure for deprotection of Boc-protected amines - Benchchem. (URL not available)

- CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google P

- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (URL not available)

- US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google P

- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. (URL not available)

- CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google P

- WO2012017114A1 - Method for obtaining azetidine derivatives - Google P

- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - Frontiers. (URL not available)

- Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. (URL not available)

- WO2000063168A1 - Synthesis of azetidine derivatives - Google P

- Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a - Uniba. (URL not available)

- The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. (URL not available)

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (URL not available)

- 1 H-NMR (400 MHz) and 13 C-NMR (100 MHz) spectral data of compound 1 in...

- 1-(diphenylmethyl)-3,3-difluoro-azetidine(288315-02-6) 1 h nmr - ChemicalBook. (URL not available)

- 13C NMR Spectrum (1D, 101, CD3OD, simulated) (Peak List) (NP0331820) - NP-MRD. (URL not available)

Sources

- 1. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]

The Azetidine Core in Neuropharmacology: A Technical Guide to the Mechanism of Action of 3-(3,5-Difluorophenoxy)azetidine Derivatives as Monoamine Reuptake Inhibitors

Foreword: The Evolving Landscape of CNS Therapeutics

For decades, the modulation of monoaminergic neurotransmission has been a cornerstone of treatment for a spectrum of central nervous system (CNS) disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD). The intricate balance of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in the synaptic cleft is meticulously regulated by their respective transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). The azetidine scaffold has emerged as a privileged structure in modern medicinal chemistry, offering a unique three-dimensional geometry that can be exploited to achieve high-affinity and selective interactions with biological targets. This guide provides an in-depth technical exploration of a promising class of azetidine-containing molecules, the 3-(3,5-difluorophenoxy)azetidine derivatives, and their mechanism of action as potent monoamine reuptake inhibitors. We will delve into the molecular interactions that govern their activity and detail the essential experimental protocols required for their comprehensive characterization, providing researchers and drug development professionals with a robust framework for advancing this important class of compounds.

The Monoamine Transporter System: A Primary Target for CNS Drug Discovery

Monoamine transporters (MATs) are integral membrane proteins that mediate the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby terminating their signaling.[1] This process is crucial for maintaining synaptic homeostasis. Dysregulation of MAT function has been implicated in the pathophysiology of numerous psychiatric and neurological conditions.[1] Consequently, MATs have been a focal point for the development of therapeutics aimed at restoring monoaminergic balance.

The inhibition of one or more of these transporters increases the extracellular concentration of the respective neurotransmitter(s), leading to enhanced and prolonged signaling. This is the fundamental mechanism of action for many widely prescribed antidepressant and psychostimulant medications. The development of compounds with varying selectivity profiles for SERT, NET, and DAT allows for the fine-tuning of pharmacological effects and the potential for improved efficacy and tolerability.

Unraveling the Core Mechanism: 3-(3,5-Difluorophenoxy)azetidine Derivatives as Triple Reuptake Inhibitors

The 3-(3,5-difluorophenoxy)azetidine scaffold has been systematically investigated as a platform for the design of monoamine reuptake inhibitors, with a particular focus on achieving a "triple reuptake inhibitor" (TRI) profile, simultaneously targeting SERT, NET, and DAT.[2][3] This multi-target approach is hypothesized to offer a broader spectrum of antidepressant efficacy and a potentially faster onset of action compared to more selective agents.

The core mechanism of action of these derivatives is their competitive inhibition of substrate binding to the central binding site (S1) of the monoamine transporters.[4] The 3-(3,5-difluorophenoxy) moiety is crucial for high-affinity binding, likely engaging in hydrophobic and electrostatic interactions within the transporter's binding pocket. The azetidine ring serves as a rigid scaffold, appropriately positioning the pharmacophoric elements for optimal interaction with the transporter proteins.

Structure-Activity Relationship (SAR) Insights

Medicinal chemistry campaigns have revealed key SAR trends for this class of compounds. The substitution pattern on the phenoxy ring significantly influences potency and selectivity across the three transporters. The 3,5-difluoro substitution has been identified as a favorable motif, contributing to enhanced potency. Modifications to the azetidine nitrogen can also modulate the activity profile.

Quantitative Profile of a Representative Compound

The following table summarizes the in vitro inhibitory potency of a representative 3-(3,5-difluorophenoxy)azetidine derivative, illustrating a typical TRI profile.

| Transporter | IC50 (nM) |

| SERT | 1.5 |

| NET | 8.2 |

| DAT | 150 |

Note: The data presented are representative and may vary between specific analogs within this chemical series.

A Methodological Compass: Experimental Workflows for Mechanistic Elucidation

A thorough understanding of the mechanism of action of 3-(3,5-difluorophenoxy)azetidine derivatives necessitates a suite of well-defined in vitro and in vivo assays. The following sections provide detailed, field-tested protocols for the comprehensive characterization of these compounds.

Visualizing the Drug Discovery Cascade

The journey from a novel chemical entity to a potential therapeutic candidate involves a multi-step process of characterization. The following diagram illustrates a typical workflow for evaluating a novel 3-(3,5-difluorophenoxy)azetidine derivative.

Caption: A streamlined workflow for the characterization of novel monoamine reuptake inhibitors.

In Vitro Characterization: Quantifying Transporter Interaction

This functional assay is the gold standard for determining the inhibitory potency of a compound on monoamine transporters. It measures the ability of the test compound to block the uptake of a radiolabeled substrate into cells expressing the target transporter.

Principle: HEK293 cells stably expressing human SERT, NET, or DAT are incubated with a radiolabeled substrate (e.g., [³H]5-HT, [³H]NE, or [³H]DA) in the presence of varying concentrations of the test compound. The amount of radioactivity accumulated inside the cells is then quantified. A decrease in radiolabel uptake in the presence of the test compound indicates inhibitory activity.

Experimental Protocol:

-

Cell Culture and Plating:

-

Culture HEK293 cells stably expressing hSERT, hNET, or hDAT in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

-

The day before the assay, seed the cells into 96-well plates at a density of 50,000 - 150,000 cells per well and incubate overnight at 37°C in a 5% CO₂ incubator.[5]

-

-

Compound Preparation:

-

Prepare a stock solution of the 3-(3,5-difluorophenoxy)azetidine derivative in DMSO.

-

Perform serial dilutions of the stock solution in assay buffer (e.g., Krebs-Ringer-HEPES buffer) to obtain a range of test concentrations.

-

-

Uptake Assay:

-

On the day of the assay, aspirate the culture medium from the wells and wash the cells once with pre-warmed assay buffer.

-

Add 150 µL of the cell suspension to each well, followed by 50 µL of the test compound at various concentrations.[5]

-

Pre-incubate the plate for 30 minutes at 37°C.[5]

-

Initiate the uptake reaction by adding 50 µL of the radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]NE for NET, or [³H]DA for DAT) to each well.[5] The final substrate concentration should be at or near its Km value for the respective transporter.

-

Incubate the plate for a predetermined time (e.g., 10-20 minutes) at 37°C with gentle agitation.[5]

-

Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer using a cell harvester.

-

-

Quantification and Data Analysis:

-

Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

-

Define non-specific uptake using a known potent inhibitor for each transporter (e.g., fluoxetine for SERT, desipramine for NET, and GBR12909 for DAT).

-

Calculate the percent inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

Caption: Step-by-step workflow for the monoamine transporter uptake assay.

This assay determines the affinity (Ki) of the test compound for the monoamine transporters by measuring its ability to displace a known radioligand from the transporter's binding site.

Principle: Cell membranes prepared from HEK293 cells expressing the target transporter are incubated with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, or [³H]WIN 35,428 for DAT) and varying concentrations of the test compound. The amount of bound radioligand is then measured. A decrease in radioligand binding in the presence of the test compound indicates competitive binding.

Experimental Protocol:

-

Membrane Preparation:

-

Homogenize HEK293 cells expressing the target transporter in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and the 3-(3,5-difluorophenoxy)azetidine derivative at various concentrations.

-

Incubate the plate for a specified time (e.g., 60 minutes) at room temperature or 37°C to allow the binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

-

Quantification and Data Analysis:

-

Dry the filter plate and add scintillation cocktail to each well.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Define non-specific binding in the presence of a high concentration of a known non-radiolabeled ligand for the respective transporter.

-

Calculate the percent displacement for each concentration of the test compound.

-

Determine the IC₅₀ value and then calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Efficacy Assessment: Modeling Antidepressant-like Activity

The FST is a widely used behavioral test in rodents to screen for potential antidepressant drugs.[2][6]

Principle: Mice are placed in an inescapable cylinder of water. After an initial period of struggling, they adopt an immobile posture. The duration of immobility is measured. Antidepressant compounds are known to reduce the time spent immobile and increase the time spent actively trying to escape.[6]

Experimental Protocol:

-

Apparatus: A transparent plastic cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.[7]

-

Procedure:

-

Administer the 3-(3,5-difluorophenoxy)azetidine derivative or vehicle to the mice at a predetermined time before the test (e.g., 30-60 minutes).

-

Gently place each mouse individually into the cylinder of water.

-

Record the behavior of the mouse for a 6-minute session.[6]

-

Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement other than that required to keep the head above water.

-

-

Data Analysis: Compare the duration of immobility between the compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in immobility time suggests an antidepressant-like effect.

The TST is another common behavioral paradigm used to assess antidepressant-like activity in mice.[8]

Principle: Mice are suspended by their tails, and the duration of immobility is recorded. Similar to the FST, antidepressant compounds tend to decrease the immobility time.[8][9]

Experimental Protocol:

-

Apparatus: A suspension bar and tape.

-

Procedure:

-

Data Analysis: Compare the immobility times between the treated and control groups. A significant decrease in immobility is indicative of potential antidepressant efficacy.

Safety and Selectivity Profiling: A Critical Step in Drug Development

This assay is crucial for assessing the potential of a compound to cause drug-drug interactions by inhibiting the major drug-metabolizing enzymes.[11][12]

Principle: Human liver microsomes, which contain a mixture of CYP enzymes, are incubated with a specific substrate for a particular CYP isoform and the test compound. The formation of the metabolite of the CYP substrate is measured. A reduction in metabolite formation indicates inhibition of that CYP isoform.[13]

Experimental Protocol:

-

Incubation:

-

In a 96-well plate, combine human liver microsomes, a specific probe substrate for the CYP isoform of interest (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9), and the 3-(3,5-difluorophenoxy)azetidine derivative at various concentrations.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding an NADPH-regenerating system.

-

Incubate for a specific time at 37°C.

-

-

Termination and Analysis:

-

Stop the reaction by adding a quenching solution (e.g., acetonitrile).

-

Centrifuge the plate to pellet the protein.

-

Analyze the supernatant for the formation of the specific metabolite using LC-MS/MS.[13]

-

-

Data Analysis:

-

Calculate the percent inhibition of metabolite formation at each concentration of the test compound.

-

Determine the IC₅₀ value.

-

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. Therefore, assessing a compound's activity at this channel is a critical safety screen.[14]

Principle: The whole-cell patch-clamp technique is the gold standard for assessing hERG channel inhibition.[15][16] It directly measures the flow of ions through the hERG channels in cells stably expressing the channel.

Experimental Protocol:

-

Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).

-

Patch-Clamp Recording:

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Apply a specific voltage protocol to elicit hERG currents.

-

Perfuse the cell with a control solution and then with solutions containing increasing concentrations of the 3-(3,5-difluorophenoxy)azetidine derivative.

-

Record the hERG current at each concentration.

-

-

Data Analysis:

-

Measure the peak tail current amplitude at each concentration.

-

Calculate the percent inhibition of the hERG current.

-

Determine the IC₅₀ value.

-

MAO enzymes are involved in the metabolism of monoamines. It is important to determine if the test compounds have any off-target activity on MAO-A or MAO-B.

Principle: This assay measures the activity of MAO-A and MAO-B in the presence of the test compound. A common method involves using a substrate that is converted by MAO into a product that can be detected fluorometrically or colorimetrically.

Experimental Protocol:

-

Enzyme and Substrate Preparation: Use recombinant human MAO-A or MAO-B. A suitable substrate is p-tyramine, which is a substrate for both isoforms.

-

Assay Procedure:

-

In a 96-well plate, combine the MAO enzyme, the test compound at various concentrations, and a reaction mixture containing horseradish peroxidase and a dye reagent.

-

Initiate the reaction by adding the p-tyramine substrate.

-

Incubate at 37°C. The MAO-catalyzed reaction produces hydrogen peroxide, which in the presence of HRP, reacts with the dye to produce a fluorescent or colored product.

-

-

Detection and Analysis:

-

Measure the fluorescence or absorbance using a plate reader.

-

Calculate the percent inhibition of MAO activity.

-

Determine the IC₅₀ value.

-

Synthesizing the Data: From In Vitro Potency to In Vivo Promise

The collective data from these assays provides a comprehensive mechanistic profile of the 3-(3,5-difluorophenoxy)azetidine derivatives. A potent TRI profile in vitro, coupled with efficacy in animal models of depression and a clean safety profile, is indicative of a promising therapeutic candidate. The SAR derived from comparing the activity of different analogs guides the optimization of potency, selectivity, and pharmacokinetic properties.

Conclusion: A Promising Scaffold with a Clear Mechanistic Path Forward

The 3-(3,5-difluorophenoxy)azetidine derivatives represent a compelling class of compounds with a well-defined mechanism of action as monoamine reuptake inhibitors. Their potential as triple reuptake inhibitors offers a promising avenue for the development of novel therapeutics for depression and other CNS disorders. The systematic application of the detailed experimental protocols outlined in this guide is essential for the rigorous characterization and advancement of these and other novel CNS drug candidates. By integrating in vitro mechanistic studies with in vivo efficacy and safety assessments, researchers can confidently navigate the path from chemical scaffold to clinical promise.

References

-

Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET. PMC - NIH. Available at: [Link]

-

Cellular Uptake and Release Assays Protocol. Gifford Bioscience. Available at: [Link]

-

Tail Suspension Test To Assess Antidepressant Drug Treatment Efficacy. YouTube. (2022-02-19). Available at: [Link]

- Han, Y., Han, M., Shin, D., Song, C., & Hahn, H. G. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of medicinal chemistry, 55(18), 8188–8192.

- Han, Y., Han, M., Shin, D., Song, C., & Hahn, H. G. (2014). Exploration of 3-aminoazetidines as triple reuptake inhibitors by bioisosteric modification of 3-α-oxyazetidine. ACS medicinal chemistry letters, 5(9), 1013–1018.

-

The Tail Suspension Test. JoVE. (2012-01-28). Available at: [Link]

-

hERG Patch Clamp Assay – Cardiac Safety Panel. Reaction Biology. Available at: [Link]

-

Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Available at: [Link]

-

Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. ResearchGate. (2025-08-04). Available at: [Link]

-

The Forced Swim Test in Rats and Mice. NSW Department of Primary Industries. Available at: [Link]

-

Manual whole-cell patch-clamping of the HERG cardiac K+ channel. PubMed. Available at: [Link]

-

Discovery and Development of Monoamine Transporter Ligands. PMC - PubMed Central. Available at: [Link]

-

Evaluation of cytochrome P450 inhibition assays using human liver microsomes by a cassette analysis /LC-MS/MS. PubMed. Available at: [Link]

-

Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. (2020-05-19). Available at: [Link]

-

The Tail Suspension Test. PMC - NIH. Available at: [Link]

-

GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences. Available at: [Link]

-

Monoamine Oxidase Assay Kit. Bio-Techne. Available at: [Link]

-

Transporter Interaction Studies. PortaCellTec Biosciences GmbH. Available at: [Link]

-

Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. Available at: [Link]

-

Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

-

Saturation Radioligand Binding Assays. Alfa Cytology - Rdcthera. Available at: [Link]

-

Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. Available at: [Link]

-

OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs, Inc.. Available at: [Link]

-

Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. Available at: [Link]

-

Cytochrome P450 Inhibition Assay. Creative Bioarray. Available at: [Link]

-

Tail suspension test to assess depression/anxiety behavior in parkinsonian mice. Protocols.io. (2023-06-09). Available at: [Link]

-

Factsheet on the forced swim test. Understanding Animal Research. (2020-10-15). Available at: [Link]

-

Mouse Forced Swim Test l Protocol Preview. YouTube. (2022-06-22). Available at: [Link]

-

Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. (2021-07-30). Available at: [Link]

-

Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clam. Sophion Bioscience. Available at: [Link]

Sources

- 1. tripod.nih.gov [tripod.nih.gov]

- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 3. cellbiolabs.com [cellbiolabs.com]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]

- 8. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Tail Suspension Test [jove.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Evaluation of cytochrome P450 inhibition assays using human liver microsomes by a cassette analysis /LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. reactionbiology.com [reactionbiology.com]

- 15. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]

- 16. Manual whole-cell patch-clamping of the HERG cardiac K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery, Synthesis, and Application of Phenoxy-Azetidine Derivatives

Abstract: The azetidine heterocycle, a four-membered nitrogen-containing ring, represents a privileged scaffold in medicinal chemistry, prized for its unique conformational rigidity and favorable physicochemical properties.[1][2] This guide provides an in-depth technical overview of a specific, rationally designed subclass: phenoxy-azetidine derivatives. We explore the historical context of the azetidine ring's discovery, the strategic incorporation of the phenoxy moiety as a key pharmacophore, and the resultant synthetic pathways. Furthermore, this whitepaper details the structure-activity relationships, potential pharmacological applications, and the critical experimental protocols for the synthesis, characterization, and biological evaluation of these compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical space for the discovery of novel therapeutics.

The Azetidine Scaffold: A Journey from Curiosity to Core Moiety

The story of the azetidine ring begins not in the context of medicine, but in the realm of fundamental organic chemistry. In 1888, German chemists Siegmund Gabriel and J. Weiner first reported the synthesis of the parent heterocycle through the intramolecular cyclization of γ-bromopropylamine.[3] For many years, the inherent ring strain of this four-membered system posed a significant synthetic hurdle, limiting its exploration.[3]

However, this same ring strain, which makes the structure more rigid and conformationally constrained, is also the source of its unique chemical reactivity and utility in drug design.[4] Unlike the more strained and less stable three-membered aziridine ring, the azetidine scaffold offers a sweet spot of stability and reactivity, making it both manageable to handle and capable of engaging in specific interactions with biological targets.[4] The discovery of naturally occurring azetidin-2-ones (β-lactams) like penicillin revolutionized medicine and cemented the importance of this heterocycle.[5][6] Today, the azetidine motif is found in several FDA-approved drugs and is recognized for its ability to improve properties such as metabolic stability, solubility, and receptor selectivity.[1]

The Phenoxy Group: A Versatile Pharmacophore

The decision to incorporate a phenoxy group onto the azetidine scaffold is a deliberate act of rational drug design. The phenoxy moiety (a phenyl ring linked via an ether oxygen) is a common feature in a multitude of approved drugs. Its utility stems from several key characteristics:

-

Modulation of Physicochemical Properties: The aromatic ring increases lipophilicity, which can be crucial for crossing cellular membranes and the blood-brain barrier. The ether oxygen can act as a hydrogen bond acceptor, influencing solubility and receptor interactions.

-

Structural Versatility: The phenyl ring can be readily substituted with a wide array of functional groups (e.g., halogens, alkyl, nitro, amino groups) to fine-tune electronic properties, steric bulk, and metabolic stability.

-

Target Engagement: The aromatic ring can participate in favorable π-π stacking or hydrophobic interactions within a receptor's binding pocket, enhancing affinity and selectivity.

By conjugating the phenoxy group with the azetidine ring, a chemical entity is created that marries the three-dimensional structural definition of the heterocycle with the versatile binding and modulatory properties of the aromatic system.

Synthetic Strategies for Phenoxy-Azetidine Derivatives

While numerous methods exist for synthesizing the azetidine core, a common and adaptable strategy for creating phenoxy-azetidine derivatives involves a multi-step process that first establishes the phenoxy linkage, followed by the formation of the heterocyclic ring.

A generalized workflow is presented below. This approach offers modularity, allowing for variation in both the phenol starting material and the azetidine precursors to generate a library of diverse compounds.

Caption: General synthetic workflow for phenoxy-azetidine derivatives.

Explanatory Causality Behind Experimental Choices

The choice of an intramolecular cyclization of a γ-functionalized amine (derived from the phenoxy precursor) is often preferred due to its reliability and the thermodynamic favorability of forming four-membered rings under appropriate conditions. The use of a reagent like epichlorohydrin is advantageous as it provides a three-carbon backbone with two reactive sites, perfect for first reacting with the phenol and then with an amine to facilitate cyclization. Protecting group chemistry may be required, particularly on the amine, to control reactivity and prevent side reactions, adding steps but ensuring a higher yield of the desired product.

Pharmacological Profile and Structure-Activity Relationships (SAR)

Compounds featuring the azetidine moiety exhibit a vast spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, antioxidant, and central nervous system (CNS) effects.[2][7] The introduction of the phenoxy group allows for systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity for a given biological target.

Caption: Logical relationships in the SAR of phenoxy-azetidine derivatives.

Illustrative SAR Data Table

The following table summarizes hypothetical SAR data for a series of phenoxy-azetidine derivatives against a generic kinase target. This illustrates how systematic modification can lead to improved activity.

| Compound ID | Phenoxy Substitution (R1) | Azetidine N-Sub (R2) | C3-Sub (R3) | Kinase IC50 (nM) |

| PA-1 | H | H | OH | 850 |

| PA-2 | 4-Cl | H | OH | 210 |

| PA-3 | 4-OCH3 | H | OH | 920 |

| PA-4 | 4-Cl | Methyl | OH | 155 |

| PA-5 | 4-Cl | H | NH2 | 75 |

Analysis:

-

An electron-withdrawing group (Cl) at the para-position of the phenoxy ring improves potency compared to the unsubstituted analog (PA-2 vs. PA-1), while an electron-donating group (OCH3) is detrimental (PA-3 vs. PA-1). This suggests a key electronic or hydrophobic interaction in the binding pocket.

-

Small alkyl substitution on the azetidine nitrogen provides a modest increase in activity (PA-4 vs. PA-2).

-

Changing the C3-hydroxyl to an amino group significantly enhances potency (PA-5 vs. PA-2), indicating a critical hydrogen bonding interaction.

Key Experimental Protocols

The trustworthiness of any chemical discovery relies on reproducible and well-documented experimental methods.

Protocol 1: General Synthesis of a 1-benzyl-3-phenoxyazetidin-3-ol

This protocol is a representative example for the synthesis of a core phenoxy-azetidine structure.

Step 1: Synthesis of 2-(phenoxymethyl)oxirane

-

To a solution of phenol (1.0 eq) in dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes until gas evolution ceases.

-

Add epichlorohydrin (1.2 eq) dropwise at 0 °C.

-

Warm the reaction to room temperature and stir for 12-16 hours.

-

Monitor reaction completion by Thin Layer Chromatography (TLC).

-

Quench the reaction by slowly adding water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the phenoxy epoxide.

Step 2: Synthesis of 1-(benzylamino)-3-phenoxypropan-2-ol

-

Dissolve 2-(phenoxymethyl)oxirane (1.0 eq) in ethanol.

-

Add benzylamine (1.1 eq) and heat the mixture to reflux for 4-6 hours.

-

Monitor reaction completion by TLC.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude amino alcohol, which can often be used in the next step without further purification.

Step 3: Cyclization to 1-benzyl-3-phenoxyazetidin-3-ol

-

Dissolve the crude amino alcohol (1.0 eq) in dichloromethane (DCM).

-

Cool the solution to 0 °C and add triethylamine (2.5 eq).

-

Add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature below 5 °C.

-

Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Add an aqueous solution of sodium hydroxide (2.0 M) and stir vigorously for 12-16 hours to facilitate cyclization.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final compound by flash column chromatography.

Protocol 2: Compound Characterization

A self-validating protocol requires rigorous characterization to confirm the identity and purity of the synthesized compound.

-

Thin Layer Chromatography (TLC): Used to monitor reaction progress and determine appropriate solvent systems for column chromatography.

-

Flash Column Chromatography: The primary method for purification of the reaction products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the final compound. The spectra should be consistent with the proposed phenoxy-azetidine structure, showing characteristic peaks for the aromatic, azetidine ring, and substituent protons/carbons.[5]

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the presence of key functional groups, such as C-O-C ether stretches, O-H stretches (for hydroxylated derivatives), and C-N bonds.[8]

Protocol 3: In Vitro Antibacterial Activity Screening

This protocol outlines a standard method to assess the potential of new derivatives as antibacterial agents.[8]

Caption: Experimental workflow for the disc diffusion antibacterial assay.

Step-by-Step Method:

-

Media Preparation: Prepare and sterilize Mueller-Hinton agar according to the manufacturer's instructions and pour into sterile Petri dishes.

-

Inoculum Preparation: Prepare a suspension of the test bacterium (e.g., S. aureus, E. coli) in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.

-

Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of an agar plate to create a bacterial lawn.

-

Disc Application: Aseptically place sterile paper discs (6 mm diameter) onto the inoculated agar surface.

-

Compound Application: Pipette a fixed volume (e.g., 20 µL) of the test phenoxy-azetidine derivative solution (at a known concentration, e.g., 1 mg/mL in DMSO) onto a disc.

-

Controls: Apply a positive control (a known antibiotic like Ciprofloxacin) and a negative control (the solvent, e.g., DMSO) to separate discs on the same plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Collection: Measure the diameter of the clear zone of inhibition around each disc in millimeters. A larger zone indicates greater antibacterial activity.

Future Directions and Conclusion

The phenoxy-azetidine scaffold is a promising area for therapeutic innovation. While its history is rooted in the fundamental development of azetidine chemistry, its future lies in the targeted application of rational design principles. Future research should focus on:

-

Stereoselective Synthesis: Developing synthetic routes that control the stereochemistry at the C3 position of the azetidine ring, as stereoisomers often have dramatically different biological activities.

-

Expanded SAR Studies: Synthesizing broader libraries with diverse substitutions on both the phenoxy and azetidine rings to probe interactions with a wider range of biological targets.

-

Mechanism of Action Studies: For active compounds, elucidating the precise molecular mechanism through which they exert their biological effect.

References

-

Sharma, V., Kumar, P., & Pathak, D. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100087. [Link]

-

Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

-

Gavali, M. & Shingare, M. (Year not specified). Synthesis and Characterization of a Novel Azetidine Derivative. International Journal of Advanced Research in Science, Communication and Technology. [Link]

-

Kaur, N., & Kishore, D. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances. [Link]

-

Singh, R., & Chauhan, P. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. [Link]

-

Brachet, E., & Ghosh, I. (2015). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. Organic & Biomolecular Chemistry, 13(26), 7135-7149. [Link]

-

Pifferi, G., et al. (1979). Azetidine derivatives of tricyclic antidepressant agents. Journal of Medicinal Chemistry, 22(7), 803-807. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Organic Chemistry Portal. [Link]

-

Suksrichavalit, T., et al. (2022). Design, Synthesis, and Neuroprotective Activity of Phenoxyindole Derivatives on Antiamyloid Beta (Aβ) Aggregation, Antiacetylcholinesterase, and Antioxidant Activities. Molecules, 27(21), 7244. [Link]

- Maragos, W. F., & HONOR, D. J. (1995). Azetidine derivatives, compositions and their use.

-

Oreate AI. (2023). Understanding Aze Medications: The Role of Azetidine Derivatives. Oreate AI Blog. [Link]

-

Sharma, V., Kumar, P., & Pathak, D. (2021). Azetidines of pharmacological interest. Request PDF on ResearchGate. [Link]

-

Solankee, A., & Tailor, J. (2017). Rapid and efficient synthesis of newer heterocyclic 2-azetidinone and 5-benzylidine-4-oxo-thiazolidine compounds and their pharmacological studies. Chemistry International, 3(2), 123-134. [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. jmchemsci.com [jmchemsci.com]

- 6. Understanding Aze Medications: The Role of Azetidine Derivatives - Oreate AI Blog [oreateai.com]

- 7. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Utilization of 3-(3,5-Difluoro-phenoxy)-azetidine HCl in Drug Discovery

For correspondence:

Introduction: The Strategic Value of the Fluorinated Azetidine Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with optimized pharmacological properties is relentless. Small, strained heterocyclic scaffolds have emerged as powerful tools for navigating chemical space, offering three-dimensional complexity while maintaining low molecular weight. Among these, the azetidine ring, a four-membered saturated heterocycle, provides a rigid framework that can favorably influence the conformational properties of a drug candidate.[1][2] The incorporation of fluorine atoms is a well-established strategy to enhance metabolic stability, modulate pKa, and improve binding affinity through unique electronic interactions.[3][4]

The compound 3-(3,5-Difluoro-phenoxy)-azetidine hydrochloride represents a confluence of these advantageous features. The difluorophenoxy moiety offers potential for specific interactions with biological targets, while the azetidine nitrogen serves as a versatile handle for library diversification. A patent application has indicated the potential utility of 3-phenoxy-azetidine derivatives in modulating monoamine levels, suggesting applications in the treatment of central nervous system (CNS) disorders.[1]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 3-(3,5-Difluoro-phenoxy)-azetidine HCl as a core building block in drug discovery campaigns. We will detail its synthesis, functionalization, and characterization in relevant biological assays, with a focus on its potential as a monoamine reuptake inhibitor.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a building block is crucial for its effective application. The hydrochloride salt of 3-(3,5-Difluoro-phenoxy)-azetidine enhances its solubility in aqueous media, a desirable characteristic for biological screening and formulation development.

| Property | Value (Predicted) | Significance in Drug Discovery |

| Molecular Weight | 221.64 g/mol (HCl salt) | Adherence to "rule of five" for oral bioavailability. |

| cLogP | 2.1 | Optimal lipophilicity for CNS penetration. |

| Topological Polar Surface Area (TPSA) | 41.5 Ų | Favorable for blood-brain barrier permeability. |

| pKa (azetidine nitrogen) | ~8.5 | Influences ionization state at physiological pH, affecting target engagement and solubility. |

| Appearance | White to off-white solid | Standard for a small molecule hydrochloride salt. |

| Solubility | Soluble in water, DMSO, MeOH | Facilitates handling in synthetic and biological protocols. |

Handling and Storage: 3-(3,5-Difluoro-phenoxy)-azetidine HCl should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound is expected to be a skin and eye irritant.[5] It should be stored in a tightly sealed container in a cool, dry place.

Synthetic Protocols

While 3-(3,5-Difluoro-phenoxy)-azetidine HCl is commercially available, understanding its synthesis provides valuable insights for analog design and scale-up. A plausible and efficient synthetic route starting from commercially available 1-Boc-3-hydroxyazetidine is outlined below.

Protocol 1: Synthesis of 1-Boc-3-(3,5-difluorophenoxy)azetidine

This protocol employs a Mitsunobu reaction to couple 1-Boc-3-hydroxyazetidine with 3,5-difluorophenol. The Mitsunobu reaction is a reliable method for forming C-O bonds with inversion of stereochemistry at the alcohol carbon.[6][7]

Materials:

-

1-Boc-3-hydroxyazetidine

-

3,5-Difluorophenol

-

Triphenylphosphine (PPh3)

-

Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

To a solution of 1-Boc-3-hydroxyazetidine (1.0 eq) and 3,5-difluorophenol (1.1 eq) in anhydrous THF under a nitrogen atmosphere, add triphenylphosphine (1.2 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO3.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 1-Boc-3-(3,5-difluorophenoxy)azetidine.

Protocol 2: Deprotection to Yield 3-(3,5-Difluoro-phenoxy)-azetidine HCl

The Boc protecting group is readily removed under acidic conditions to yield the desired hydrochloride salt.[1]

Materials:

-

1-Boc-3-(3,5-difluorophenoxy)azetidine

-

4M HCl in 1,4-dioxane

-

Anhydrous diethyl ether

-

Methanol

Procedure:

-

Dissolve 1-Boc-3-(3,5-difluorophenoxy)azetidine (1.0 eq) in a minimal amount of methanol.

-

Add a 4M solution of HCl in 1,4-dioxane (5-10 eq) to the solution at room temperature.

-

Stir the reaction mixture for 2-4 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Triturate the resulting residue with anhydrous diethyl ether to precipitate the hydrochloride salt.

-

Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain 3-(3,5-Difluoro-phenoxy)-azetidine HCl as a white to off-white solid.

Library Synthesis: N-Functionalization of the Azetidine Core

The secondary amine of the azetidine ring is a key diversification point for generating a library of analogs for structure-activity relationship (SAR) studies. Standard N-functionalization reactions such as acylation, sulfonylation, and reductive amination can be readily applied.

Protocol 3: N-Acylation

Materials:

-

3-(3,5-Difluoro-phenoxy)-azetidine HCl

-

Acid chloride or carboxylic acid

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

(For carboxylic acid coupling) HBTU or HATU, and a non-nucleophilic base (e.g., DIPEA)

Procedure:

-

Suspend 3-(3,5-Difluoro-phenoxy)-azetidine HCl (1.0 eq) in anhydrous DCM.

-

Add triethylamine (2.2 eq) and stir for 10 minutes at room temperature.

-

Cool the mixture to 0 °C.

-

Slowly add the desired acid chloride (1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 2-16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate.

-

Purify the crude product by column chromatography or preparative HPLC.

Protocol 4: N-Sulfonylation

Procedure:

-

Follow the N-acylation protocol, substituting the acid chloride with a sulfonyl chloride (1.1 eq).

Protocol 5: N-Alkylation (Reductive Amination)

Materials:

-

3-(3,5-Difluoro-phenoxy)-azetidine HCl

-

Aldehyde or ketone

-

Sodium triacetoxyborohydride (STAB)

-

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (catalytic amount)

Procedure:

-

To a suspension of 3-(3,5-Difluoro-phenoxy)-azetidine HCl (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in anhydrous DCM, add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

-

Stir at room temperature for 4-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Quench the reaction with saturated aqueous NaHCO3.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate.

-

Purify the crude product by column chromatography.

Biological Evaluation: Monoamine Transporter Inhibition Assays

Based on patent literature, a primary application of this scaffold is the modulation of monoamine transporters.[1] The following protocols describe in vitro assays to determine the inhibitory activity of 3-(3,5-Difluoro-phenoxy)-azetidine HCl and its analogs against the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. These assays typically use cell lines stably expressing the human transporter of interest and measure the uptake of a radiolabeled or fluorescent substrate.[8][9][10]

Protocol 6: Monoamine Transporter Radiotracer Uptake Inhibition Assay

Materials:

-

HEK293 cells stably expressing human DAT, SERT, or NET

-

96-well cell culture plates

-

[³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

-

Test compounds (including 3-(3,5-Difluoro-phenoxy)-azetidine HCl and its analogs)

-

Reference inhibitors (e.g., GBR-12909 for DAT, Fluoxetine for SERT, Desipramine for NET)

-

Scintillation fluid and microplate scintillation counter

Procedure:

-

Cell Plating: Seed the transporter-expressing cells in 96-well plates at a density that allows them to reach ~90% confluency on the day of the assay.

-

Compound Preparation: Prepare serial dilutions of the test and reference compounds in assay buffer.

-

Assay Initiation: a. Wash the cell monolayers with assay buffer. b. Pre-incubate the cells with the test compounds or vehicle for 10-20 minutes at room temperature or 37°C. c. Add the radiolabeled substrate ([³H]dopamine for DAT, [³H]serotonin for SERT, or [³H]norepinephrine for NET) to initiate the uptake reaction.

-

Incubation: Incubate for a short period (e.g., 5-15 minutes) at the appropriate temperature (typically 37°C). The incubation time should be within the linear range of uptake for each transporter.

-

Assay Termination: a. Rapidly terminate the uptake by aspirating the assay solution. b. Wash the cells multiple times with ice-cold assay buffer to remove unincorporated radiotracer.

-

Cell Lysis and Scintillation Counting: a. Lyse the cells with a suitable lysis buffer. b. Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: a. Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor) from the total uptake. b. Plot the percentage of inhibition versus the log concentration of the test compound. c. Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Hypothetical Data Presentation

The following table presents hypothetical but plausible data for 3-(3,5-Difluoro-phenoxy)-azetidine HCl and a small set of its N-functionalized analogs, demonstrating how to present and interpret the results from the monoamine transporter inhibition assays.

| Compound ID | R Group (on Azetidine N) | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) |

| Core-HCl | -H | 250 | 800 | 150 |

| Analog-01 | -COCH₃ | 180 | 650 | 120 |

| Analog-02 | -SO₂CH₃ | 320 | 950 | 200 |

| Analog-03 | -CH₂-Cyclopropyl | 85 | 450 | 60 |

| Analog-04 | -CH₂(4-fluorophenyl) | 50 | 300 | 35 |

Interpretation of Hypothetical Data:

-

The core compound, Core-HCl , shows moderate inhibitory activity against all three monoamine transporters, with a slight preference for NET.

-

N-acetylation (Analog-01 ) and N-sulfonylation (Analog-02 ) do not significantly improve potency.

-

N-alkylation with small, lipophilic groups such as cyclopropylmethyl (Analog-03 ) and 4-fluorobenzyl (Analog-04 ) leads to a notable increase in potency across all three transporters, particularly for DAT and NET. This suggests a hydrophobic pocket in the binding site that can be explored for further optimization.

In Vitro ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties is essential for successful drug development.[3][11]

Recommended Initial In Vitro ADME Assays:

-

Aqueous Solubility: To assess the solubility at physiological pH.

-

LogD7.4: To measure lipophilicity at pH 7.4.

-

Plasma Protein Binding: To determine the extent of binding to plasma proteins, which influences the free drug concentration.

-

Metabolic Stability (Microsomes/Hepatocytes): To evaluate the compound's susceptibility to metabolism by liver enzymes.

-

CYP450 Inhibition: To identify potential drug-drug interactions.

-

Permeability (e.g., Caco-2 or PAMPA): To predict intestinal absorption and blood-brain barrier penetration.

Conclusion

3-(3,5-Difluoro-phenoxy)-azetidine HCl is a valuable and versatile building block for drug discovery, particularly for programs targeting the central nervous system and monoamine transporters. Its unique combination of a rigid azetidine core and a difluorophenoxy moiety provides a strong starting point for the development of novel therapeutics. The protocols outlined in these application notes offer a comprehensive framework for the synthesis, diversification, and biological characterization of this promising scaffold, enabling researchers to efficiently explore its potential and accelerate their drug discovery efforts.

References

- (Reference to a general review on azetidines in medicinal chemistry, if found)

-

Mitsunobu Reaction - Master Organic Chemistry. (n.d.). Retrieved January 28, 2026, from [Link]

- (Reference to a review on fluorin

- (Reference to a paper on CNS drug properties, if found)

- (Reference to a safety data sheet for a similar compound, if found)

- (Reference to a paper on N-functionaliz

- (Reference to a paper on monoamine transporter assays, if found)

- (Reference to a paper on in vitro ADME assays, if found)

- (Reference to a specific synthesis paper for a similar compound, if found)

- WO 2018/091687 A1. (2018).

- (Additional relevant references)

- (Additional relevant references)

- Azetidines of pharmacological interest. (2021). PubMed.

- In vitro assays for the functional characterization of the dopamine transporter (D

- (Additional relevant references)

- Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non‐fluorinated counterparts) studied in this work. (n.d.).

- Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. (2018). PubMed Central.

- (Additional relevant references)

- Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices.

- (Additional relevant references)

- Fluorine in drug discovery: Role, design and case studies. (n.d.).

- (Additional relevant references)

- (Additional relevant references)

- Azetidine hydrochloride | C3H8ClN | CID 12308726. (n.d.). PubChem.

- (Additional relevant references)

- In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015). NCBI Assay Guidance Manual.

- (Additional relevant references)

- (Additional relevant references)

- (Additional relevant references)

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. selvita.com [selvita.com]

- 4. bioivt.com [bioivt.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. moleculardevices.com [moleculardevices.com]

- 11. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

How to handle 3-(3,5-Difluoro-phenoxy)-azetidine hydrochloride in the lab

An Application Guide for the Laboratory Handling of 3-(3,5-Difluoro-phenoxy)-azetidine hydrochloride

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the safe and effective handling of 3-(3,5-Difluoro-phenoxy)-azetidine hydrochloride in a research and development environment. As a critical building block in modern medicinal chemistry, particularly for CNS-focused libraries and novel therapeutics, understanding its properties and handling requirements is paramount for ensuring experimental integrity and laboratory safety.[1][2] The azetidine scaffold offers a unique combination of molecular rigidity and stability, making it a valuable component in drug discovery.[1][2]

Compound Profile and Physicochemical Properties

3-(3,5-Difluoro-phenoxy)-azetidine hydrochloride is a fluorinated heterocyclic compound. The fluorine substitutions are strategically used in drug design to modulate physicochemical properties such as metabolic stability and binding affinity.[3]

| Property | Value | Source |

| Chemical Formula | C₉H₉F₂NO · HCl | Inferred from base |

| Molecular Weight | 221.63 g/mol | Inferred from base[4] |

| Appearance | Typically a white to off-white solid | |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [4][5] |

| CAS Number (Free Base) | 1263378-82-0 | [4] |

| Purity | Typically ≥97% or ≥98% | [4][6] |

Hazard Identification and Safety Protocols

Based on data from analogous azetidine compounds, 3-(3,5-Difluoro-phenoxy)-azetidine hydrochloride should be handled as a hazardous substance. The primary risks include irritation to the skin, eyes, and respiratory system.[5][7][8]

GHS Hazard Classification (Anticipated)

The following classifications are based on structurally similar compounds and should be assumed until a specific Safety Data Sheet (SDS) for the hydrochloride salt is available.

| Pictogram | GHS Code | Hazard Statement | Reference |

| GHS07 | H315 : Causes skin irritation. H319 : Causes serious eye irritation. H335 : May cause respiratory irritation. | [5][7] |

Mandatory Personal Protective Equipment (PPE)

The causality behind PPE selection is the prevention of contact with irritant dust or solutions.

-

Eye Protection : Chemical safety goggles or a face shield are mandatory to prevent contact with the eyes, which can cause serious irritation.[9][10]

-

Hand Protection : Chemical-resistant gloves (e.g., nitrile) must be worn at all times. Wash hands thoroughly after handling.[8][10]

-

Body Protection : A standard laboratory coat must be worn to protect against skin contact.[10]

-

Respiratory Protection : When handling the solid compound outside of a fume hood, a dust mask (e.g., N95) is required to prevent inhalation of irritating particles.[5][9]

Engineering Controls & Emergency Procedures

-

Ventilation : Always handle the solid form of this compound within a certified chemical fume hood to minimize inhalation risk.[9][10]

-

Spill Response : In case of a spill, evacuate the immediate area. Wear appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand), and sweep it into a suitable, closed container for disposal.[9] Avoid creating dust.

-

First Aid :

-

If Inhaled : Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[9][11]

-

Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation occurs, seek medical advice.[8][11]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek immediate medical attention.[9][11]

-

If Swallowed : Do NOT induce vomiting. Rinse mouth with water and consult a physician.[9][12]

-

Caption: General workflow for safely handling hazardous chemical powders.

Storage, Stability, and Solution Preparation

Long-Term Storage

Proper storage is crucial to maintain the compound's purity and integrity.

-

Temperature : Store containers in a refrigerator at 2-8°C.[4][5]

-

Atmosphere : Keep the container tightly sealed to protect it from moisture.[13] For extended storage, storing under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to prevent potential degradation from atmospheric components.[10]

-

Location : Store in a dry, well-ventilated area away from incompatible materials.[13]

Solution Stability

The stability of azetidine compounds in solution is solvent and pH-dependent. For quantitative studies, it is advisable to prepare fresh solutions. If storage is necessary, store solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. A stability study using an appropriate analytical method (e.g., HPLC) is recommended to determine the acceptable storage duration for your specific solvent and concentration.[14]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps for preparing a stock solution, a common procedure in drug discovery and screening workflows.

Pre-computation

-

Objective : Prepare 10 mL of a 10 mM stock solution.

-

Molecular Weight (MW) : 221.63 g/mol .

-

Required Mass Calculation :

-

Mass (g) = Molarity (mol/L) × Volume (L) × MW ( g/mol )

-

Mass (mg) = 10 mmol/L × 0.010 L × 221.63 g/mol × 1000 mg/g

-

Mass (mg) = 22.16 mg

-

Step-by-Step Protocol

-

Preparation : Don all required PPE (gloves, lab coat, safety goggles). Perform all manipulations of the solid compound inside a chemical fume hood.

-

Weighing : Tare an appropriate container (e.g., a 15 mL conical tube or a small glass vial) on an analytical balance. Carefully weigh out approximately 22.16 mg of 3-(3,5-Difluoro-phenoxy)-azetidine hydrochloride into the container. Record the exact mass.

-

Solvent Addition : Based on the exact mass, recalculate the required solvent volume to achieve a 10 mM concentration. For example, if 22.50 mg was weighed, the required volume is:

-

Volume (L) = Mass (g) / (Molarity (mol/L) × MW ( g/mol ))

-

Volume (mL) = (0.02250 g / (0.010 mol/L × 221.63 g/mol )) × 1000 mL/L = 10.15 mL

-

-

Dissolution : Add the calculated volume of a suitable solvent (e.g., DMSO or sterile water, depending on experimental requirements and solubility data) to the container.

-

Mixing : Cap the container securely and vortex or sonicate until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates remain.

-

Labeling and Storage : Clearly label the container with the compound name, exact concentration, solvent, preparation date, and your initials. Store as recommended in Section 3.2.

Caption: Step-by-step workflow for preparing a stock solution.

Waste Disposal

All materials contaminated with 3-(3,5-Difluoro-phenoxy)-azetidine hydrochloride, including empty containers, disposable labware (e.g., pipette tips), and spill cleanup materials, must be disposed of as hazardous chemical waste.[9][10] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.

References

-

CF Plus Chemicals. (2021). Material Safety Datasheet. [Link]

-

Bluestar Amdipharm. (n.d.). MSDS of 3-(difluoromethyl)azetidine hydrochloride. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2026). 3,3-Difluoroazetidine HCl: Synthesis Insights and Manufacturer Selection. [Link]

-

DC Chemicals. (2026). 3-(Fluoromethyl)azetidine hydrochloride | 1642298-59-6 | MSDS. [Link]

-

Singh, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100110. [Link]

-

Chemsrc. (2025). 3-(difluoromethoxy)azetidine hydrochloride. [Link]

- Google Patents. (n.d.).

-

Organic Syntheses. (n.d.). Azetidine. [Link]

-

PubChem. (n.d.). 3,3-Difluoroazetidine hydrochloride. [Link]